4,4'-Dihexyloxyazoxybenzene
Overview
Description
4,4’-Dihexyloxyazoxybenzene, also known as 4,4’-Bis(hexyloxy)azoxybenzene, is a chemical compound with the molecular formula C24H34N2O3 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .
Physical And Chemical Properties Analysis
4,4’-Dihexyloxyazoxybenzene is a solid at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . It is soluble in hot acetic acid .
Scientific Research Applications
Liquid Crystal Displays (LCDs)
4,4’-Dihexyloxyazoxybenzene: is a compound known for its application in the field of liquid crystal technology . It exhibits mesomorphic properties that are crucial for the operation of LCDs. The compound’s ability to align in a precise manner under an electric field makes it suitable for use in display technologies, where it helps to control the light modulation and color display.
Molecular Electronics
The unique electrical properties of 4,4’-Dihexyloxyazoxybenzene make it a candidate for use in molecular electronics. Its stable molecular structure can be utilized in the development of molecular diodes or transistors, which are fundamental components in the miniaturization of electronic devices.
Thermotropic Liquid Crystals
This compound is also significant in the study of thermotropic liquid crystals . It can be used to understand the phase transition behaviors of liquid crystals, which is vital for the development of new materials that respond to temperature changes.
Nonlinear Optical Materials
4,4’-Dihexyloxyazoxybenzene: has potential applications in nonlinear optics . Its molecular structure can interact with light in a way that is nonlinear, making it useful for the creation of optical switches and modulators in advanced photonic circuits.
properties
IUPAC Name |
(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSINRMEBHRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihexyloxyazoxybenzene | |
CAS RN |
2587-42-0 | |
Record name | 4,4'-Dihexyloxyazoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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